molecular formula C12H21NO3 B1529574 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE CAS No. 1363383-36-1

6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE

Cat. No.: B1529574
CAS No.: 1363383-36-1
M. Wt: 227.3 g/mol
InChI Key: XDTLBQKKUHTYLG-UHFFFAOYSA-N
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Description

6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane (CAS: 1389264-30-5) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₃NO and a molar mass of 127.18 g/mol . The structure features a bicyclo[3.1.1]heptane framework, a hydroxymethyl (-CH₂OH) group at position 6, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is primarily utilized as a biochemical reagent and is stored at room temperature . Its structural rigidity and functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTLBQKKUHTYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE typically involves:

  • Construction of the bicyclo[3.1.1]heptane core with an aza substitution at the 3-position.
  • Introduction of the hydroxy-methyl substituent at the 6-position.
  • Installation of the BOC protecting group on the nitrogen atom to stabilize the amine functionality.

This sequence ensures the formation of a rigid, saturated bicyclic scaffold with functional handles for further derivatization or biological evaluation.

Preparation of the Bicyclo[3.1.1]heptane Core with Aza Substitution

2.1 Starting Materials and Key Intermediates

  • Cyclohexane-1,3-dicarboxylic acid derivatives are commonly used as starting points for bicyclo[3.1.1]heptane synthesis via double alkylation with diiodomethane or related reagents to form bicyclic diesters.
  • For aza substitution, nitrogen incorporation can be achieved by ring closure reactions involving nitrogen nucleophiles or by using azabicyclic precursors such as 3-azabicyclo[3.1.0]hexane derivatives.

2.2 Ring Construction Techniques

  • Formal (3+2) cycloaddition reactions of bicyclo[1.1.0]butanes provide access to bicyclo[3.1.1]heptane frameworks with nitrogen heteroatoms introduced at strategic positions.
  • Ring-opening reactions of [3.1.1]propellane derivatives have been employed to access bicyclo[3.1.1]heptanes and aza-analogues, although this approach is less versatile compared to bicyclo[1.1.1]pentane chemistry.

Introduction of the Hydroxymethyl Group at the 6-Position

  • Hydroxymethylation is generally achieved via functional group transformations on the bicyclic scaffold.
  • One approach involves selective oxidation of methyl groups or alkyl side chains to hydroxymethyl groups.
  • Alternatively, nucleophilic substitution or hydrolysis of appropriate leaving groups attached at the 6-position can furnish the hydroxy-methyl substituent.

Installation of the tert-Butoxycarbonyl (BOC) Protecting Group

  • The BOC group is introduced to the nitrogen atom to protect the amine functionality during subsequent reactions.
  • This is typically achieved by treating the free amine or azabicyclic intermediate with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions.
  • The BOC group stabilizes the nitrogen and prevents undesired side reactions during further synthetic manipulations.

Representative Preparation Procedure (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Double alkylation of cyclohexane-1,3-diesters Cyclohexane-1,3-dicarboxylic acid diesters, diiodomethane, base Formation of bicyclo[3.1.1]heptane diester intermediate
2 Monoester hydrolysis Barium hydroxide, controlled hydrolysis conditions Desymmetrization to monoacid monoester intermediate
3 Activation and conversion to N-hydroxyphthalimide ester N-hydroxyphthalimide, coupling agents Formation of redox-active ester (RAE) for further functionalization
4 Photocatalytic Minisci-like reaction for heterocycle introduction Organic photocatalyst (e.g., 4CzIPN), TFA, light irradiation Introduction of aza functionality and bridgehead substitution
5 BOC protection of amine Di-tert-butyl dicarbonate, base (e.g., triethylamine) Formation of 3-BOC-aza bicyclo[3.1.1]heptane scaffold

Photocatalytic Minisci-Like Functionalization

Recent advances have demonstrated the use of mild photocatalytic Minisci-like conditions to introduce heterocycles at bicyclo[3.1.1]heptane bridgehead positions, including aza-substituted derivatives. This method uses:

  • Redox-active esters derived from bicyclic carboxylic acids.
  • Organic photocatalysts such as 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).
  • Acidic conditions (e.g., trifluoroacetic acid) to facilitate radical formation and addition.
  • Visible light irradiation to trigger radical decarboxylation and heterocycle coupling.

This strategy enables late-stage diversification and functionalization of the bicyclic scaffold, potentially applicable to the synthesis of this compound.

Data Table: Optimization of Photocatalytic Functionalization (Adapted from Reference)

Entry Variation from Standard Conditions Yield (%) (NMR) Notes
1 None (DMF solvent, TFA, 4CzIPN 1 mol%) 88 Standard optimized conditions
2 DMA solvent instead of DMF 90 Comparable yield
3 MeCN solvent instead of DMF 48 Lower yield
4 No photocatalyst 0 No reaction
5 Lower catalyst loading (0.1 mol%) 78 Slightly reduced efficiency

Patent-Reported Synthetic Routes

A patent (WO2007075790A1) describes processes for preparing 3-azabicyclo[3.1.0]hexane derivatives, which are structurally related to bicyclo[3.1.1]heptanes. The key steps include:

  • Hydrolysis and cyclization reactions to form the azabicyclic core.
  • Use of protecting groups such as BOC for amine stabilization.
  • Purification steps involving precipitation of enantiomeric salts and crystallization.

Although this patent focuses on a slightly different bicyclic system, the methodologies and protecting group strategies are relevant and adaptable to the preparation of this compound.

Summary of Preparation Methods

Aspect Methodology Key Reagents/Conditions Advantages
Core construction Double alkylation of cyclohexane diesters; (3+2) cycloaddition; ring-opening of propellanes Cyclohexane-1,3-dicarboxylic acid esters, diiodomethane, nitrogen nucleophiles Access to rigid bicyclic scaffold with aza substitution
Hydroxymethyl introduction Selective oxidation or nucleophilic substitution Controlled oxidation agents or hydrolysis conditions Site-specific functionalization at 6-position
BOC protection Reaction with di-tert-butyl dicarbonate BOC anhydride, base (e.g., triethylamine) Protects amine, improves stability
Functionalization Photocatalytic Minisci-like decarboxylation Organic photocatalysts, acids, visible light Mild conditions, late-stage diversification

Chemical Reactions Analysis

Types of Reactions: 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study : Researchers have utilized this compound in the development of novel analgesics and anti-inflammatory agents, leveraging its bicyclic structure to improve receptor binding affinity and selectivity.

Organic Synthesis

This compound is employed in organic synthesis as an intermediate for creating complex molecules, particularly in the development of new synthetic pathways.

Data Table: Synthetic Pathways Using this compound

Reaction TypeDescriptionReference
AlkylationUsed to introduce alkyl groups onto nitrogen
AcylationFacilitates the attachment of acyl groups
CyclizationEnables the formation of additional rings

Biochemical Studies

The compound has been investigated for its potential role in biochemical applications, particularly as a probe for studying enzyme mechanisms due to its structural resemblance to natural substrates.

Case Study : In one study, the compound was used to explore the catalytic mechanisms of specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and substrate specificity.

Mechanism of Action

The mechanism of action of 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

3-Benzyl-6-endo-Hydroxy-6-exo-Trifluoromethyl-3-Azabicyclo[3.1.1]heptane Hydrochloride (Compound 10)

  • Molecular Formula: C₁₄H₁₆ClF₃NO (inferred from name and synthesis)
  • Molar Mass : ~343 g/mol (MS m/z 343) .
  • Key Features: Contains a benzyl group and trifluoromethyl substituents. Synthesized via HCl treatment in methanol, yielding a white solid with a decomposition point >220°C . High reaction efficiency (97% yield), suggesting superior stability under acidic conditions compared to the target compound.
  • Applications: Potential medicinal building block due to trifluoromethyl’s metabolic stability and benzyl’s aromatic interactions.

3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride

  • Molecular Formula: C₆H₁₀ClNO
  • Molar Mass : 147.60 g/mol .
  • Key Features :
    • Features a ketone group at position 6, contrasting with the hydroxymethyl in the target compound.
    • Stored at room temperature , similar to the target compound, but higher polarity due to the ketone.
  • Applications : Likely used in nucleophilic reactions (e.g., Grignard additions) where ketone reactivity is essential.

3-Boc-6-Amino-3-Azabicyclo[3.2.0]heptane

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molar Mass : 212.29 g/mol .
  • Key Features: Bicyclo[3.2.0]heptane framework (vs. [3.1.1] in the target), altering ring strain and steric effects. Amino group at position 6 and Boc protection, enabling peptide coupling or deprotection strategies. Exists as a liquid (unlike the solid target compound), facilitating handling in solution-phase synthesis .
  • Applications: Versatile intermediate in drug discovery, particularly for amino-functionalized scaffolds.

3-Benzyl-6-endo-Hydroxy-3-Azabicyclo[3.1.1]heptane

  • Molecular Formula: C₁₃H₁₇NO
  • Molar Mass : 203.28 g/mol .
  • Key Features :
    • Benzyl group and endo-hydroxyl substituent, favoring hydrogen-bonding interactions.
    • Predicted properties: density 1.184 g/cm³ , boiling point 337.8°C .
  • Applications : Suitable for chiral synthesis due to stereochemical rigidity from the endo-hydroxyl.

Comparative Analysis Table

Property 6-Hydroxymethyl-3-Aza-3-Boc-Bicyclo[3.1.1]heptane 3-Benzyl-6-endo-Hydroxy-6-exo-Trifluoromethyl Derivative 3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride 3-Boc-6-Amino-3-Azabicyclo[3.2.0]heptane
Molecular Formula C₇H₁₃NO C₁₄H₁₆ClF₃NO C₆H₁₀ClNO C₁₁H₂₀N₂O₂
Molar Mass (g/mol) 127.18 343 147.60 212.29
Key Substituents Hydroxymethyl, Boc Benzyl, Trifluoromethyl Ketone Amino, Boc
Physical State Solid (assumed) Solid Solid Liquid
Storage Room temperature Not specified Room temperature Room temperature
Applications Biochemical reagent Medicinal building block Reactive intermediate Drug synthesis

Research Findings and Implications

  • Stability : The trifluoromethyl derivative’s high yield (97%) under acidic conditions highlights its robustness compared to the Boc-protected target compound .
  • Structural Flexibility: The bicyclo[3.2.0] framework in the amino-Boc derivative introduces distinct conformational constraints compared to [3.1.1] systems, impacting receptor binding in drug design .

Biological Activity

6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane, with the CAS number 1363383-36-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for various drug candidates. This compound is characterized by its unique bicyclic structure and the presence of a hydroxymethyl and azabicyclo moiety, which may influence its biological activity.

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3 with a molecular weight of approximately 227.31 g/mol . The compound features a tert-butyl group, contributing to its lipophilicity and stability in biological systems.

Research indicates that bicyclic compounds like 6-hydroxymethyl-3-aza-bicyclo[3.1.1]heptane can act as bioisosteres for meta-substituted arenes and pyridines, enhancing metabolic stability and lipophilicity . The introduction of heterocycles at the bridgehead position has been shown to improve the pharmacological profile of drug candidates, making them more effective in therapeutic applications.

Toxicological Profile

The compound has been noted to cause skin irritation and serious eye irritation, highlighting the need for careful handling in laboratory settings . This toxicity profile should be considered when evaluating its potential for therapeutic use.

Case Studies

Several studies have explored the synthesis and application of this compound in drug discovery:

  • Synthesis and Functionalization : A recent study developed a photocatalytic Minisci-like reaction to introduce heterocycles onto the bicyclic framework, demonstrating the versatility of this compound in synthesizing complex drug-like molecules .
  • Bioisosterism : The compound has been evaluated as a potential bioisostere for pyridine derivatives, with promising results in enhancing drug efficacy while maintaining safety profiles .

Data Table: Biological Activity Summary

PropertyValue/Description
Molecular Formula C12H21NO3C_{12}H_{21}NO_3
Molecular Weight 227.31 g/mol
Toxicity Causes skin and eye irritation
Bioisosteric Potential Improved metabolic stability in drugs
Synthesis Method Photocatalytic Minisci-like reaction

Q & A

Q. Table 1: Key Synthetic Routes and Conditions

StepReagents/ConditionsYield (%)Reference
BicycloformationMalonate, cis-2,4-bis(mesyloxymethyl)azetidine, K2_2CO3_3, DMF, 80°C65–75
Boc ProtectionBoc2_2O, DMAP, THF, rt, 12 h85–90
HydroxymethylationFormaldehyde, NaBH3_3CN, MeOH, 0°C50–60

Q. Table 2: Stability Under Various Conditions

ConditionDegradation Observed?Half-Life (Days)Reference
pH 2 (aqueous HCl)Yes (Boc cleavage)<1
pH 7 (H2_2O/MeOH)No>30
40°C (dry)Partial decomposition7–10

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
Reactant of Route 2
6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE

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